molecular formula C11H11F3O2 B1304861 3-[3-(Trifluoromethyl)phenoxy]-2-butanone CAS No. 338975-95-4

3-[3-(Trifluoromethyl)phenoxy]-2-butanone

Cat. No.: B1304861
CAS No.: 338975-95-4
M. Wt: 232.2 g/mol
InChI Key: RUTXCSFBVGGQFH-UHFFFAOYSA-N
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Description

3-[3-(Trifluoromethyl)phenoxy]-2-butanone is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to a butanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Trifluoromethyl)phenoxy]-2-butanone typically involves the reaction of 3-(trifluoromethyl)phenol with 2-butanone under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the phenoxide ion attacks the carbonyl carbon of 2-butanone, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Trifluoromethyl)phenoxy]-2-butanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

3-[3-(Trifluoromethyl)phenoxy]-2-butanone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-(Trifluoromethyl)phenoxy]-2-butanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)phenol
  • 3-(Trifluoromethyl)benzaldehyde
  • 3-(Trifluoromethyl)benzoyl chloride
  • 3-(Trifluoromethyl)cinnamic acid

Uniqueness

Compared to similar compounds, 3-[3-(Trifluoromethyl)phenoxy]-2-butanone stands out due to its unique combination of the trifluoromethyl group and the butanone moiety. This combination imparts distinct chemical and physical properties, making it valuable in various applications, particularly in the synthesis of complex organic molecules and the development of new materials .

Properties

IUPAC Name

3-[3-(trifluoromethyl)phenoxy]butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c1-7(15)8(2)16-10-5-3-4-9(6-10)11(12,13)14/h3-6,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTXCSFBVGGQFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)OC1=CC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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